

efficacy of (R)-5-Oxotetrahydrofuran-2-carboxylic acid in asymmetric synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-5-Oxotetrahydrofuran-2-carboxylic acid

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An In-Depth Technical Guide to the Efficacy of (R)-5-Oxotetrahydrofuran-2-carboxylic Acid in Asymmetric Synthesis

Introduction: The Strategic Value of a Versatile Chiral Building Block

In the landscape of modern drug discovery and fine chemical manufacturing, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of a molecule can dictate its biological activity, with one enantiomer often being therapeutic while the other may be inert or even harmful.^[1] This reality drives the need for robust and versatile chiral building blocks that can reliably introduce a desired stereocenter. **(R)-5-Oxotetrahydrofuran-2-carboxylic acid** (CAS: 53558-93-3), a γ -lactone carboxylic acid, has emerged as a highly valuable intermediate in asymmetric synthesis.^{[1][2]} Its bifunctional nature—a reactive carboxylic acid and a stable lactone ring—coupled with a defined (R)-stereocenter, makes it a powerful precursor for a diverse range of complex chiral molecules, including antiviral and antibacterial agents.^[2] This guide provides a comparative analysis of its efficacy, supported by experimental data and protocols, to inform its application in research and development.

Physicochemical Properties

Property	Value	Reference
CAS Number	53558-93-3	[2] [3]
Molecular Formula	C ₅ H ₆ O ₄	[2]
Molecular Weight	130.10 g/mol	[2]
Melting Point	69-74°C	[2]
Appearance	White to light yellow crystalline powder	[4]

Core Application: Asymmetric Synthesis of Quaternary α -Aryl- γ -Lactones

One of the most powerful applications of chiral building blocks is in the synthesis of compounds with quaternary stereocenters, which are notoriously difficult to construct. **(R)-5-Oxotetrahydrofuran-2-carboxylic acid** itself is often the target of asymmetric synthesis, which then serves as a starting point for more complex structures. A notable method involves the asymmetric oxidation of achiral 3-aryl-2-hydroxycyclopent-2-en-1-ones.

This transformation is typically achieved using a Sharpless-type asymmetric oxidation complex, such as Ti(O*i*-Pr)₄/diethyl tartrate/t-BuOOH.[\[5\]](#)[\[6\]](#) The choice of the diethyl tartrate enantiomer dictates the resulting stereochemistry of the product; (+)-diethyl tartrate yields the (R)-enantiomer of the lactone acid.[\[5\]](#) This method provides direct access to 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids with high enantiomeric purity.

Workflow for Asymmetric Synthesis.

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Caption: Asymmetric oxidation workflow.

Performance Data and Substituent Effects

The efficacy of this asymmetric oxidation is sensitive to the electronic properties of the substituent on the aryl ring. Experimental data reveals a clear trend: electron-donating groups in the para position tend to increase the reaction yield but decrease the enantioselectivity.[6][7]

Aryl Substituent (X)	Yield (%)	Enantiomeric Excess (ee, %)
H	36	86
4-CH ₃	42	84
4-i-Pr	42	82
4-OCH ₃	52	70

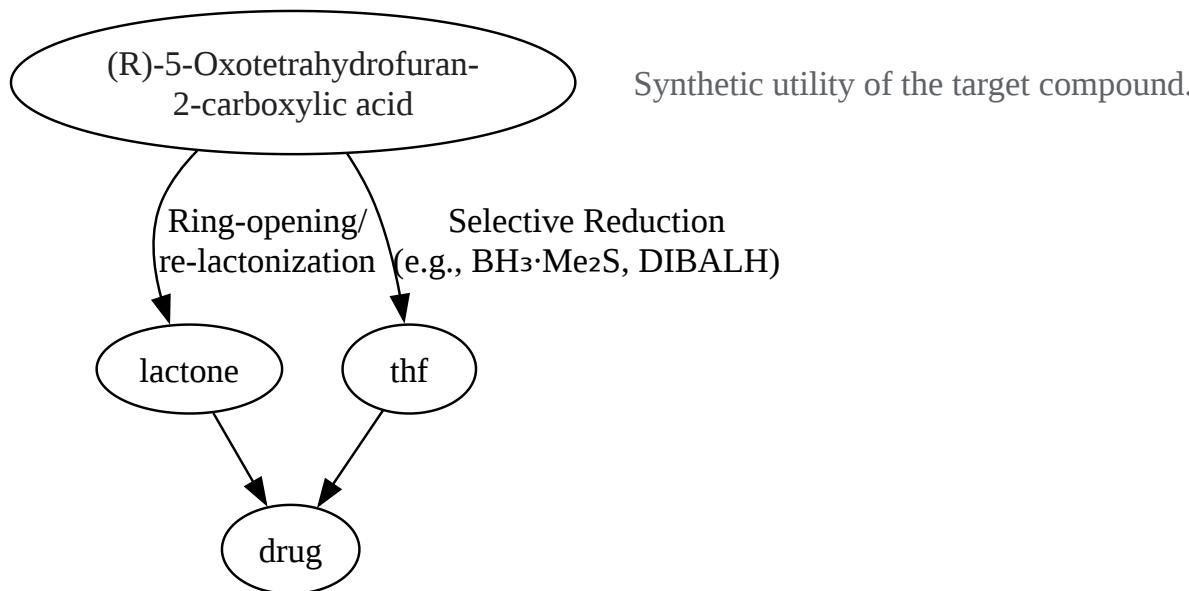
Data synthesized from multiple sources describing the asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones.[5][6][7]

Causality Behind the Trend: The observed effect can be rationalized by considering the mechanism of the oxidative rearrangement. Electron-donating groups stabilize the carbocationic intermediate formed during the reaction, accelerating the overall rate and leading to higher yields. However, this increased reactivity can reduce the energy difference between the diastereomeric transition states controlled by the chiral catalyst, thus lowering the enantioselectivity. This trade-off is a critical consideration for researchers when designing a synthetic route.

Comparison with Alternative Chiral Building Blocks

The utility of **(R)-5-Oxotetrahydrofuran-2-carboxylic acid** is best understood in comparison to other chiral synthons used for similar purposes.

Chiral Building Block	Key Advantages	Key Limitations	Typical Application
(R)-5-Oxotetrahydrofuran-2-carboxylic acid	Bifunctional (lactone + acid) for orthogonal chemistry; stable crystalline solid.[2][4]	Can require multi-step synthesis to access.	Synthesis of quaternary lactones, substituted tetrahydrofurans, nucleoside analogues. [6][8]
(S)-γ-Valerolactone (from Levulinic Acid)	Bio-based and readily available from biomass; high atom economy.[9]	Monofunctional; introduction of further complexity requires ring-opening.	Used as a green solvent and precursor for polymers and fuel additives.[9]
Chiral Glycidol Derivatives	Highly strained epoxide ring allows for versatile nucleophilic opening with high regioselectivity.	Can be volatile and less thermally stable.	Synthesis of beta-blockers, chiral diols, and complex natural products.
Pyroglutamic Acid	Readily available from glutamic acid; rigid bicyclic structure offers high stereocontrol.	Less versatile for creating acyclic stereocenters without ring opening.	Synthesis of conformationally constrained peptides and alkaloids.

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Caption: Synthetic utility of the target compound.

Experimental Protocol: Asymmetric Synthesis of (R)-2-Phenyl-5-oxotetrahydrofuran-2-carboxylic Acid

This protocol is a representative example based on established literature methods.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Self-Validation System: The protocol's trustworthiness is ensured by in-process controls. The enantiomeric excess (ee) is the primary validation metric, determined by chiral HPLC analysis of the final product. A successful reaction will yield the (R)-enantiomer as the major product with an ee of $\geq 85\%$.

Materials:

- 3-Phenyl-2-hydroxycyclopent-2-en-1-one (1.0 equiv)
- Titanium (IV) isopropoxide (Ti(Oi-Pr)₄) (2.0 equiv)
- (+)-Diethyl L-tartrate ((+)-DET) (2.2 equiv)
- tert-Butyl hydroperoxide (t-BuOOH), 5.5 M in decane (2.0 equiv)

- Dichloromethane (DCM), anhydrous
- Saturated aqueous NaHCO_3
- 1 M Hydrochloric acid (HCl)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- Catalyst Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N_2 or Ar), add anhydrous DCM. Cool the flask to -20°C in a cryocooler.
- Add $\text{Ti}(\text{O}-\text{i-Pr})_4$ (2.0 equiv) via syringe, followed by the dropwise addition of (+)-DET (2.2 equiv). Stir the resulting pale-yellow solution for 15 minutes at -20°C to pre-form the chiral complex.
 - Rationale: Pre-formation of the titanium-tartrate complex is crucial for achieving high enantioselectivity. The tartrate acts as a chiral ligand, creating a chiral environment around the titanium center.
- Substrate Addition: Dissolve 3-phenyl-2-hydroxycyclopent-2-en-1-one (1.0 equiv) in anhydrous DCM and add it dropwise to the catalyst solution at -20°C .
- Initiation of Oxidation: Add t-BuOOH (2.0 equiv) dropwise to the reaction mixture. The rate of addition should be controlled to maintain the internal temperature below -15°C .
 - Rationale: t-BuOOH is the terminal oxidant. Its slow addition prevents uncontrolled side reactions and ensures the catalytic cycle proceeds efficiently.
- Reaction Monitoring: Stir the reaction at -20°C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO_3 . Allow the mixture to warm to room temperature and stir for 1 hour.

- Separate the organic and aqueous layers. Extract the aqueous layer twice with DCM.
- Combine the organic layers and wash with 1 M HCl, followed by brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (R)-2-phenyl-5-oxotetrahydrofuran-2-carboxylic acid as a solid.
- Validation: Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Conclusion

(R)-5-Oxotetrahydrofuran-2-carboxylic acid stands as a potent and reliable chiral building block in the arsenal of the synthetic chemist. Its value is most pronounced in the construction of sterically demanding quaternary stereocenters, particularly in aryl-substituted γ -lactones. While its synthesis requires careful control of reaction conditions to maximize enantioselectivity, the resulting chiral synthon offers a stable and versatile platform for further elaboration into complex, high-value molecules like substituted tetrahydrofurans and pharmacologically active agents.^{[1][8]} When compared to other building blocks, its bifunctionality provides a distinct advantage for strategic, multi-step syntheses. As the demand for enantiopure pharmaceuticals continues to grow, the strategic application of synthons like **(R)-5-Oxotetrahydrofuran-2-carboxylic acid** will remain a cornerstone of efficient and effective asymmetric synthesis.

References

- Jögi, A., et al. (2006). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. *Synthesis*, 2006(16), 2699-2702.
- MySkinRecipes. (n.d.). (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid.
- Lopp, M., et al. (2006). Asymmetric Synthesis of 2Aryl5-oxotetrahydrofuran-2-carboxylic Acids. *ResearchGate*.
- Bartók, M., & Felföldi, K. (2000). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al₂O₃ catalysts. *Chemical Communications*, (7), 555-556.
- PubChem. (n.d.). 5-Oxo-2-tetrahydrofuran carboxylic acid. National Center for Biotechnology Information.

- LookChem. (n.d.). (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID.
- Pesciaioli, F., et al. (2014). Synthesis of chiral γ -lactones by one-pot sequential enantioselective organocatalytic michael addition of boronic acids and diastereoselective intramolecular passerini reaction. *The Journal of Organic Chemistry*, 79(22), 10881-9.
- Kanger, T., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. *ARKIVOC*, 2009(14), 39-52.
- Li, W., et al. (2020). Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. *Chemical Communications*, 56(68), 9835-9838.
- Samaroo, D., et al. (2020). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. *ResearchGate*.
- Murakami, H., et al. (2021). Novel Aza-Michael Addition-Asymmetric Protonation to α,β -Unsaturated Carboxylic Acids with Chiral Thiourea-Boronic Acid Hybrid Catalysts. *Asian Journal of Organic Chemistry*, 10(5), 1097-1101.
- Gîrbea, G., et al. (2024). Asymmetric Transformations of Levulinic Acid to γ -Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. *Molecules*, 29(5), 1108.

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Sources

- 1. nbino.com [nbino.com]
- 2. (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid [myskinrecipes.com]
- 3. (R)-5-oxotetrahydrofuran-2-carboxylic acid 95.00% | CAS: 53558-93-3 | AChemBlock [achemblock.com]
- 4. Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | lookchem [lookchem.com]
- 5. kbfi.ee [kbfi.ee]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [efficacy of (R)-5-Oxotetrahydrofuran-2-carboxylic acid in asymmetric synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104505#efficacy-of-r-5-oxotetrahydrofuran-2-carboxylic-acid-in-asymmetric-synthesis>]

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